

4-Methoxy-2(5H)-furanone chemical structure and isomers

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Compound of Interest

Compound Name: 4-Methoxy-2(5H)-furanone

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An In-depth Technical Guide to the Chemical Structure and Isomers of **4-Methoxy-2(5H)-furanone**

Introduction: The Furanone Core in Modern Chemistry

Furanones represent a significant class of heterocyclic organic compounds, characterized by a five-membered ring containing an oxygen atom and a ketone group.^[1] The butenolide scaffold, of which 2(5H)-furanone is a parent structure, is prevalent in a vast array of natural products and serves as a versatile building block in synthetic organic chemistry.^[1] These compounds are of particular interest to researchers in drug development and flavor chemistry due to their diverse biological activities and distinct sensory properties. This guide focuses specifically on **4-Methoxy-2(5H)-furanone** (CAS No. 69556-70-3), a key derivative whose unique structural features—a lactone, an enol ether, and a chiral center at C5—confer specific reactivity and stereochemical properties.^{[2][3]} Understanding its structure, isomers, and tautomeric relationships is fundamental for its effective application in research and development.

Core Chemical Structure and Physicochemical Properties

4-Methoxy-2(5H)-furanone is a five-membered lactone (a cyclic ester) with a methoxy group attached to a double bond, forming an enol ether system. This arrangement results in a planar

ring with sp^2 hybridized carbons, creating a system with partial aromaticity that influences its reactivity.^[3] The molecule's formal IUPAC name is 4-methoxy-2,5-dihydrofuran-2-one.^[4]

Molecular Structure

The core structure consists of a furan ring with a carbonyl group at the C2 position and a double bond between C3 and C4. The methoxy group (-OCH₃) at C4 is an electron-donating group, which significantly influences the electronic distribution across the molecule, impacting its reactivity in electrophilic and nucleophilic reactions.^[3]

Caption: Chemical structure of **4-Methoxy-2(5H)-furanone**.

Physicochemical Data

A summary of the key physicochemical properties of **4-Methoxy-2(5H)-furanone** is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	69556-70-3	[2] [3]
Molecular Formula	C ₅ H ₆ O ₃	[2]
Molecular Weight	114.10 g/mol	[3]
Appearance	Slightly yellow or light yellow crystalline mass	[2] [4]
Melting Point	62-65 °C	[2] [4] [5]
Boiling Point	105 °C at 0.5 mm Hg	[2] [5]
SMILES	COC1=CC(=O)OC1	[3] [6]
InChI Key	VOYDEHILKLSVNN- UHFFFAOYSA-N	[3] [4]

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) provide a unique fingerprint for the molecule.[7][8][9]

Technique	Expected Observations	Rationale
¹ H NMR	Singlet (~3.7-3.9 ppm, 3H); Singlet (~5.1-5.3 ppm, 1H); Singlet (~4.8-5.0 ppm, 2H)	The three protons of the methoxy group (-OCH ₃) are equivalent and appear as a singlet. The vinylic proton at C3 is a singlet due to no adjacent protons. The two protons at the C5 position (a CH ₂) are also expected to appear as a singlet.
¹³ C NMR	Carbonyl carbon (C=O) at ~170-175 ppm; Vinylic carbons (C3, C4) at ~90-160 ppm; Methylene carbon (C5) at ~70-75 ppm; Methoxy carbon (-OCH ₃) at ~55-60 ppm.	The chemical shifts are characteristic for a lactone carbonyl, an electron-rich double bond (enol ether), a CH ₂ group adjacent to an oxygen atom, and a methoxy carbon.
IR Spectroscopy	Strong, sharp peak at ~1740-1780 cm ⁻¹ ; Peak at ~1650-1670 cm ⁻¹ ; Peak at ~1200-1250 cm ⁻¹	These absorptions correspond to the C=O stretch of the α,β -unsaturated lactone, the C=C stretch of the double bond, and the C-O stretch of the enol ether, respectively.[10]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 114.10	Corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, CO ₂ , or the methoxy group.

Isomerism in Methoxyfuranones

Isomers are compounds with the same molecular formula but different structural arrangements. [11] For C₅H₆O₃, several positional isomers and tautomers are theoretically possible, each with

distinct chemical and physical properties. Understanding these isomeric forms is crucial for predicting reaction outcomes and isolating the desired product.

Positional Isomers

Positional isomers differ in the location of the methoxy substituent on the furanone ring. The stability and reactivity of each isomer are governed by the electronic effects of the substituent relative to the lactone functionality.

4-Methoxy-2(5H)-furanone

3-Methoxy-2(5H)-furanone

5-Methoxy-2(5H)-furanone

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Caption: Key positional isomers of Methoxy-2(5H)-furanone.

- 3-Methoxy-2(5H)-furanone: In this isomer, the methoxy group is directly attached to the carbon adjacent to the carbonyl. This structure is a vinylogous ester. Its synthesis and stability would differ significantly from the 4-methoxy isomer.
- 5-Methoxy-2(5H)-furanone: Here, the methoxy group is at the C5 position, forming an acetal-like structure. This isomer may be susceptible to hydrolysis under acidic conditions.^[12] The synthesis of related 5-hydroxy and 5-alkoxy furanones has been reported, often as byproducts in the cyclization of β -formylcrotonates.^[12]

Tautomerism: The Keto-Enol Relationship

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.^{[13][14]} The most relevant tautomerism for furanones is the keto-enol equilibrium.^[11] While **4-Methoxy-2(5H)-furanone** itself is a stable enol ether (a "locked" enol form), its precursor, 4-hydroxy-2(5H)-furanone, exists in equilibrium with its keto tautomer, tetricric acid (furan-2,4(3H,5H)-dione).

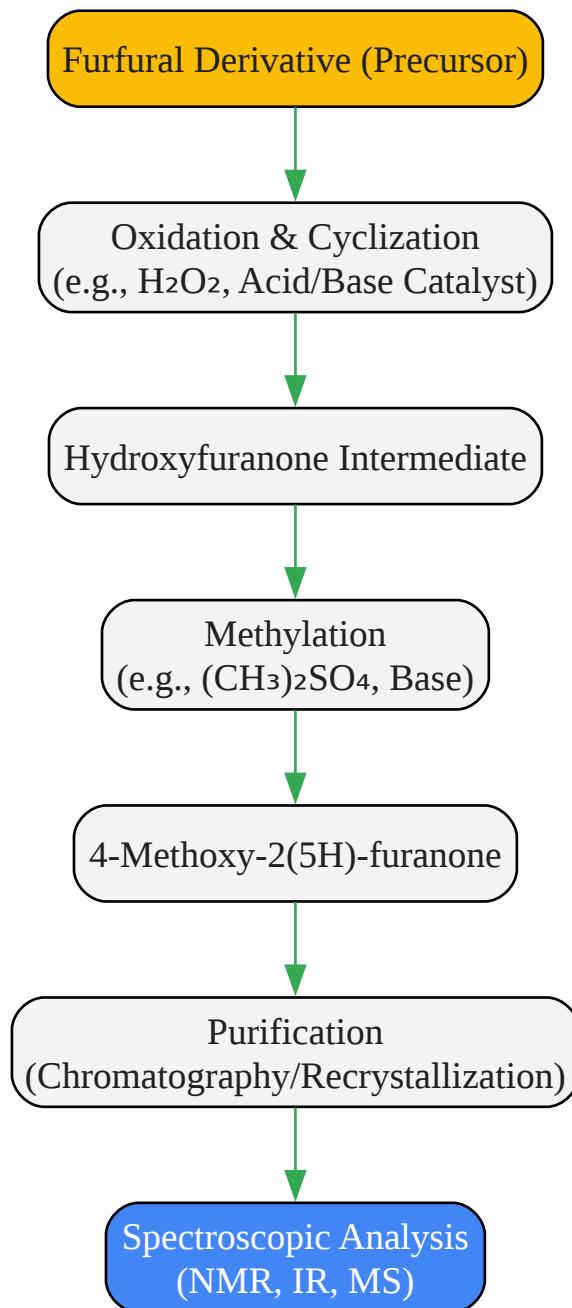
The methoxy derivative can be seen as the methylation product of the more stable enol tautomer of the corresponding hydroxyfuranone. The stability of the enol form in 4-hydroxyfuranones is driven by the formation of a conjugated system involving the double bond and the carbonyl group. This concept is critical in understanding the biosynthesis of related natural products like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), where tautomerism and subsequent enzymatic methylation play key roles.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Synthesis and Experimental Protocols

The synthesis of furanone derivatives is an active area of research, with various methods developed to construct this valuable heterocyclic core.[\[18\]](#)[\[19\]](#)

General Synthetic Strategy: Oxidation and Cyclization

A common pathway to the 2(5H)-furanone core involves the oxidation of furfural.[\[1\]](#)[\[3\]](#) The resulting intermediate can undergo isomerization, often base-catalyzed, to yield the more thermodynamically stable 2(5H)-furanone isomer over the 2(3H)-furanone kinetic product.[\[20\]](#) Subsequent functionalization, such as methylation of a hydroxy precursor, would yield the target molecule.



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Caption: Generalized workflow for synthesis and characterization.

Protocol 1: Synthesis via Methylation of 4-Hydroxy-2(5H)-furanone

This protocol describes a generalized procedure for the synthesis of **4-Methoxy-2(5H)-furanone** from its hydroxy precursor. Caution: This procedure should be performed by trained

personnel in a fume hood with appropriate personal protective equipment.

- **Dissolution:** Dissolve 1.0 equivalent of 4-hydroxy-2(5H)-furanone in a suitable anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.
- **Base Addition:** Add 1.5 equivalents of a mild base (e.g., potassium carbonate, K_2CO_3) to the solution. Stir the suspension for 15-20 minutes at room temperature to form the corresponding phenoxide-like salt. The purpose of the base is to deprotonate the hydroxyl group, making it a more potent nucleophile.
- **Methylation:** Add 1.2 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring suspension. Extreme caution is advised as these are toxic and carcinogenic reagents.
- **Reaction Monitoring:** Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **4-Methoxy-2(5H)-furanone**.

Protocol 2: Sample Preparation for NMR Analysis

This protocol ensures high-quality data for structural verification.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified product.

- Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
- Acquisition: Insert the NMR tube into the spectrometer and acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

Conclusion

4-Methoxy-2(5H)-furanone is a structurally distinct heterocyclic compound with significant potential in various scientific fields. Its chemistry is defined by the interplay of its lactone, enol ether, and chiral functionalities. A thorough understanding of its structure, spectroscopic properties, and the nuances of its isomerism—including positional isomers and the underlying principles of tautomerism in its precursors—is paramount for researchers and drug development professionals. The synthetic and analytical protocols provided herein offer a framework for the reliable preparation and characterization of this important molecule, enabling its further exploration and application.

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